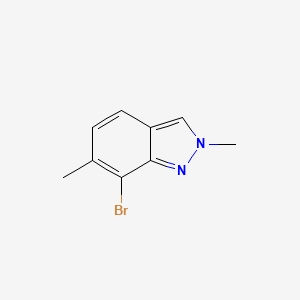

7-Bromo-2,6-dimethyl-indazole

Übersicht

Beschreibung

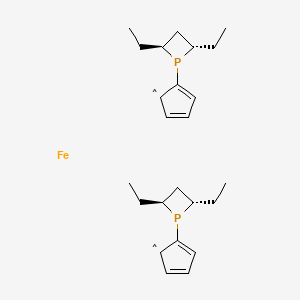

7-Bromo-2,6-dimethyl-indazole is a chemical compound belonging to the indazole family of heterocyclic compounds. It is a heterocyclic aromatic organic compound with a rare occurrence in nature .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

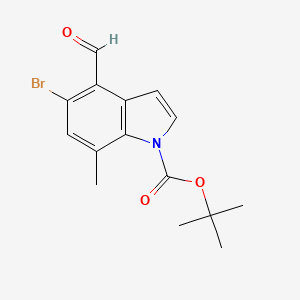

The molecular formula of this compound is C9H9BrN2 . The structure includes a bromine atom (Br) attached to the 7th position of the indazole ring, and two methyl groups (CH3) attached to the 2nd and 6th positions .Wissenschaftliche Forschungsanwendungen

7-Br-2,6-dimethyl-indazole has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various active compounds, such as antibiotics and anti-inflammatory agents. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as indoles and quinolines. Additionally, it has been used in the synthesis of various polymers, such as polyamides and polyesters.

Wirkmechanismus

7-Br-2,6-dimethyl-indazole is a heterocyclic compound that acts as a nucleophile in organic synthesis. It is capable of forming covalent bonds with electrophilic species, such as halogens, carbonyl compounds, and nitriles. It can also act as a Lewis base, forming complexes with Lewis acids, such as aluminum chloride and boron trifluoride.

Biochemical and Physiological Effects

7-Br-2,6-dimethyl-indazole has not been studied for its biochemical and physiological effects. It is important to note that this compound has not been approved for human or animal use, and its effects on living organisms are unknown.

Vorteile Und Einschränkungen Für Laborexperimente

7-Br-2,6-dimethyl-indazole has several advantages and limitations for lab experiments. One of the main advantages of this compound is its low cost and availability. It is also relatively easy to synthesize in the laboratory and can be stored for long periods of time. However, this compound is volatile and should be handled with care in the laboratory. Additionally, it is not water-soluble and must be handled in an anhydrous environment.

Zukünftige Richtungen

There are several potential future directions for research involving 7-Br-2,6-dimethyl-indazole. One potential direction is to explore the compound's potential applications in the synthesis of other active compounds, such as antibiotics and anti-inflammatory agents. Additionally, further research could be conducted to investigate the compound's potential biochemical and physiological effects. Additionally, further research could be conducted to explore the potential uses of 7-Br-2,6-dimethyl-indazole in the synthesis of polymers, such as polyamides and polyesters. Finally, research could be conducted to explore the potential uses of 7-Br-2,6-dimethyl-indazole in the synthesis of heterocyclic compounds, such as indoles and quinolines.

Eigenschaften

IUPAC Name |

7-bromo-2,6-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-7-5-12(2)11-9(7)8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRFFVFJPWCARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NN(C=C2C=C1)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)